molecular formula C28H28ClN3O4 B11624812 Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11624812
M. Wt: 506.0 g/mol
InChI Key: PPKURVBHXAGUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (phew, that’s a mouthful!) is a complex organic compound with the following chemical formula:

C28H28ClN3O4\text{C}_{28}\text{H}_{28}\text{ClN}_3\text{O}_4C28​H28​ClN3​O4​

. Let’s break it down:

    Diethyl: Refers to the ethyl groups (C2H5) attached to the nitrogen atoms.

    4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]: Describes the pyrazole ring system with substituents—a phenyl group and a chlorophenyl group.

    2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Indicates the dihydropyridine core with carboxylate groups.

Preparation Methods

Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. These methods likely involve optimized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo redox reactions due to its functional groups (e.g., carbonyl groups).

    Substitution: The chlorophenyl group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4) may be used.

Major Products: The major products formed during reactions with Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would vary based on the reaction type. Detailed studies are needed to identify specific products.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: It may find use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are essential to unravel its mode of action.

Comparison with Similar Compounds

and diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate . These compounds share structural features but differ in substituents and ring systems.

Properties

Molecular Formula

C28H28ClN3O4

Molecular Weight

506.0 g/mol

IUPAC Name

diethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28ClN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3

InChI Key

PPKURVBHXAGUOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.